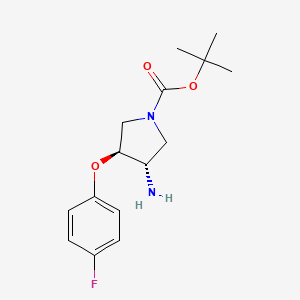
tert-Butyl (3S,4S)-3-amino-4-(4-fluorophenoxy)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3S,4S)-3-amino-4-(4-fluorophenoxy)pyrrolidine-1-carboxylate: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidine ring substituted with an amino group and a fluorophenoxy group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3S,4S)-3-amino-4-(4-fluorophenoxy)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions.
Attachment of the Fluorophenoxy Group: The fluorophenoxy group is attached through an etherification reaction.
tert-Butyl Protection: The carboxylate group is protected using tert-butyl groups to prevent unwanted reactions during subsequent steps.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the fluorophenoxy group to a phenol group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Phenol derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Protein Binding: It can be used to study protein-ligand interactions.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
Agriculture: It may have applications in developing agrochemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (3S,4S)-3-amino-4-(4-fluorophenoxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target molecules, while the fluorophenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
- tert-Butyl (3S,4S)-3-amino-4-(4-chlorophenoxy)pyrrolidine-1-carboxylate
- tert-Butyl (3S,4S)-3-amino-4-(4-bromophenoxy)pyrrolidine-1-carboxylate
- tert-Butyl (3S,4S)-3-amino-4-(4-methylphenoxy)pyrrolidine-1-carboxylate
Uniqueness: The presence of the fluorophenoxy group in tert-Butyl (3S,4S)-3-amino-4-(4-fluorophenoxy)pyrrolidine-1-carboxylate imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different substituents on the phenoxy group.
Properties
Molecular Formula |
C15H21FN2O3 |
|---|---|
Molecular Weight |
296.34 g/mol |
IUPAC Name |
tert-butyl (3S,4S)-3-amino-4-(4-fluorophenoxy)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H21FN2O3/c1-15(2,3)21-14(19)18-8-12(17)13(9-18)20-11-6-4-10(16)5-7-11/h4-7,12-13H,8-9,17H2,1-3H3/t12-,13-/m0/s1 |
InChI Key |
KMTCLPACNLRSEN-STQMWFEESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)OC2=CC=C(C=C2)F)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)OC2=CC=C(C=C2)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















